[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1559063-98-7
VCID: VC2580422
InChI: InChI=1S/C9H17N3.ClH/c1-6(2)12-8(4)9(5-10)7(3)11-12;/h6H,5,10H2,1-4H3;1H
SMILES: CC1=C(C(=NN1C(C)C)C)CN.Cl
Molecular Formula: C9H18ClN3
Molecular Weight: 203.71 g/mol

[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride

CAS No.: 1559063-98-7

Cat. No.: VC2580422

Molecular Formula: C9H18ClN3

Molecular Weight: 203.71 g/mol

* For research use only. Not for human or veterinary use.

[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride - 1559063-98-7

Specification

CAS No. 1559063-98-7
Molecular Formula C9H18ClN3
Molecular Weight 203.71 g/mol
IUPAC Name (3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C9H17N3.ClH/c1-6(2)12-8(4)9(5-10)7(3)11-12;/h6H,5,10H2,1-4H3;1H
Standard InChI Key NTGFYPPMXIGGHR-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C(C)C)C)CN.Cl
Canonical SMILES CC1=C(C(=NN1C(C)C)C)CN.Cl

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride is registered with specific identifiers that uniquely distinguish it in chemical databases and literature.

Table 1: Key Identifiers

Identifier TypeValue
CAS Number1559063-98-7
Free Base CAS Number1007540-98-8
Molecular FormulaC₉H₁₈ClN₃
PubChem CID74889727
IUPAC Name(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride

The compound is recognized by several synonyms in scientific literature and commercial catalogs:

  • (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine hydrochloride

  • [(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine HCl

  • (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanaminehydrochloride

Chemical Descriptors and Notation

For computational and database purposes, the compound is characterized by standardized chemical notations that encode its structure.

Table 2: Chemical Notations

Notation TypeValue
InChIInChI=1S/C9H17N3.ClH/c1-6(2)12-8(4)9(5-10)7(3)11-12;/h6H,5,10H2,1-4H3;1H
InChIKeyNTGFYPPMXIGGHR-UHFFFAOYSA-N
SMILESCC1=C(C(=NN1C(C)C)C)CN.Cl

Structural Characteristics

Molecular Structure

The molecular structure of [(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride consists of a pyrazole core with specific substituents. The parent compound CID 23005637 ([(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine) forms the basic structure, with the addition of HCl creating the hydrochloride salt .

The structure features:

  • A 5-membered pyrazole ring containing two adjacent nitrogen atoms

  • An isopropyl group attached to the N1 position

  • Methyl groups at positions 3 and 5 of the pyrazole ring

  • A methylamine group (CH₂NH₂) at position 4

  • A hydrochloride counterion forming the salt

Relationship to Other Compounds

The compound has a defined relationship with its parent compound and related structures:

Table 3: Related Compounds

RelationshipCompound Identifier
Parent CompoundCID 23005637 ([(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine)
Component CompoundsCID 23005637

Physical and Chemical Properties

Basic Physicochemical Properties

[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride possesses specific physical and chemical properties relevant to its handling, storage, and application in research settings.

Table 4: Basic Physical Properties

PropertyValueSource
Molecular Weight203.71 g/mol
Physical FormSolid
Storage TemperatureRoom Temperature
Shipping TemperatureRoom Temperature
Purity (Commercial)95%

Computed Molecular Properties

Computational methods provide additional property predictions that offer insights into the compound's potential behavior in various systems:

Table 5: Computed Properties

PropertyValueSource
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass203.1189253 Da
Monoisotopic Mass203.1189253 Da

These computed properties indicate that the compound has:

  • Moderate molecular flexibility (indicated by the rotatable bond count)

  • Potential for hydrogen bonding interactions (both as donor and acceptor)

  • Precise mass specifications important for analytical identification

SupplierProduct IdentifierSpecificationsSource
abcrAB472813CAS 1559063-98-7, C₉H₁₈ClN₃
Sigma-Aldrich/ChemBridgeCH441517287295% purity, solid form
VulcanchemVC2580422Research use only, not for human or veterinary use

Product Specifications

Commercial suppliers typically provide the compound with defined specifications:

  • Standard purity of approximately 95%

  • Solid physical form at room temperature

  • Stability under standard laboratory storage conditions

  • Recommended storage at room temperature

These specifications are relevant for researchers considering the acquisition and use of this compound in laboratory settings.

Research Applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator